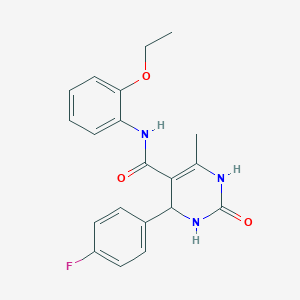

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Background of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidine derivatives represent a critical class of nitrogen-containing heterocycles with broad pharmacological relevance. These compounds feature a six-membered ring containing two nitrogen atoms at positions 1 and 3, which confers structural similarity to nucleic acid bases like thymine and cytosine. The scaffold’s versatility enables functionalization at multiple positions, making it a cornerstone in drug discovery. Historically, derivatives such as monastrol—a kinesin Eg5 inhibitor—highlight their potential in oncology. Recent studies emphasize their roles as calcium channel blockers, antimicrobial agents, and anti-HIV candidates, driven by their ability to interact with diverse biological targets.

Chemical Classification and Nomenclature

The compound N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine-5-carboxamide subclass. Its IUPAC name reflects the following structural features:

- Core : 1,2,3,4-Tetrahydropyrimidine ring with a ketone group at position 2.

- Substituents :

- N-(2-Ethoxyphenyl) : A phenyl group substituted with an ethoxy (-OCH2CH3) group at the ortho position.

- 4-(4-Fluorophenyl) : A fluorinated phenyl group at position 4.

- 6-Methyl : A methyl group (-CH3) at position 6.

- 5-Carboxamide : A carboxamide (-CONH2) group at position 5.

Molecular Formula : C20H20FN3O3

Molecular Weight : 369.4 g/mol.

Table 1: Structural and Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H20FN3O3 |

| Molecular Weight | 369.4 g/mol |

| Key Functional Groups | Ethoxyphenyl, Fluorophenyl, Methyl, Carboxamide |

Historical Development of Dihydropyrimidinone Chemistry

The chemistry of dihydropyrimidinones (DHPMs) originated with Pietro Biginelli’s 1891 discovery of the eponymous reaction, which combined ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. Early work focused on mechanistic elucidation, with Sweet (1973) proposing an aldol condensation pathway, later refined by Kappe (1997) to include iminium intermediates. The Atwal modification (1987) improved yields by optimizing catalyst systems, while modern advancements leverage green chemistry principles, such as solvent-free grinding and microwave-assisted synthesis.

Biginelli Reaction: Discovery and Evolution

The Biginelli reaction remains the primary method for synthesizing DHPMs. Key components include:

- β-Ketoester : Typically ethyl acetoacetate.

- Aldehyde : Aromatic aldehydes (e.g., 4-fluorobenzaldehyde).

- Urea/Thiourea : Nitrogen source for ring formation.

Mechanism:

- Aldol Condensation : Acid-catalyzed reaction between aldehyde and β-ketoester forms an α,β-unsaturated ketone.

- Nucleophilic Addition : Urea attacks the carbonyl group, generating a ureido intermediate.

- Cyclization : Intramolecular dehydration forms the tetrahydropyrimidine ring.

Recent Advances :

Significance in Medicinal Chemistry Research

Tetrahydropyrimidine derivatives exhibit multifunctional bioactivity:

- Anticancer : Compound 4e (PMC6791171) showed IC50 values of 8.2 µM (HeLa) and 9.7 µM (MCF-7) via kinesin Eg5 inhibition.

- Antimicrobial : Fluorinated analogs demonstrate enhanced activity against Staphylococcus aureus (MIC: 12.5 µg/mL).

- Anti-HIV : Derivatives like 4l inhibit HIV-1 replication (EC50: 2.3 µM).

The ethoxyphenyl and fluorophenyl groups enhance lipophilicity and electronic interactions with target proteins, while the carboxamide moiety facilitates hydrogen bonding.

Current Research Landscape

Recent studies focus on structural optimization and computational modeling:

- Structural Modifications : Introducing ethanolamine side chains improves solubility and bioavailability.

- Computational Tools : Molecular docking predicts binding affinities for GRK2 and ROCK1 kinases, validated by in vitro assays.

- Multifunctional Derivatives : Hybrid molecules combining DHPM scaffolds with fluorescent tags enable real-time tracking in cellular systems.

Table 2: Key Research Directions

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGVSGCLLWHTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on various studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

- Molecular Formula : CHFNO

- Molecular Weight : 369.4 g/mol

- CAS Number : 397863-16-0

The structure includes a tetrahydropyrimidine ring with substituents that may influence its pharmacological properties.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. A study reported the synthesis of related compounds through a similar pathway involving condensation reactions and cyclization techniques to form the tetrahydropyrimidine core .

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory activity against HIV integrase (IN), which is crucial for the viral replication process. The compound demonstrated an IC value of 0.65 µM in inhibiting the strand transfer reaction of HIV-1 integrase in vitro . However, it did not show significant antiviral activity against HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that certain derivatives exhibit varying degrees of activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies suggest potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) has been conducted to understand how modifications to the chemical structure affect biological activity. For instance, variations in substituents on the phenyl rings were found to significantly influence both the potency and selectivity of the compounds against specific biological targets .

Case Studies

- HIV Integrase Inhibition :

- Antimicrobial Evaluation :

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Viral Enzymes : By targeting HIV integrase, it disrupts the integration of viral DNA into host genomes.

- Disruption of Bacterial Cell Function : The mechanism may involve interference with bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous tetrahydropyrimidine derivatives:

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

In contrast, analogs with 4-methylphenyl () or 4-ethoxyphenyl () substituents exhibit increased hydrophobicity or steric bulk, respectively . The 2-chlorophenyl group in introduces steric hindrance and lipophilicity, which may reduce solubility compared to the target compound’s 4-fluorophenyl .

N-Substituent Variations

- The 2-ethoxyphenyl carboxamide in the target compound balances polarity and solubility. Compounds with 4-chloro-2,5-dimethoxyphenyl () or 3,4-dimethylphenyl () substituents show increased steric demands and metabolic stability due to methoxy/methyl groups .

2-Oxo vs. 2-Thioxo Groups

- The 2-oxo group in the target compound supports hydrogen-bonding interactions, whereas 2-thioxo derivatives (e.g., ) may exhibit altered binding kinetics due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .

Synthetic and Analytical Considerations

- Synthesis often employs HATU/DIEA-mediated coupling () or Biginelli reactions (). Crystallographic validation via SHELX () or WinGX () is critical for confirming molecular conformations .

- Spectroscopic data (IR, NMR, MS) for analogs (e.g., ) highlight shared absorption bands (e.g., C=O stretch at ~1680 cm⁻¹) but distinct shifts due to substituent variations .

Preparation Methods

Biginelli-Inspired Multicomponent Reactions

The core tetrahydropyrimidine scaffold is classically synthesized via Biginelli-like reactions, which involve the one-pot condensation of urea derivatives, aldehydes, and β-keto esters under acidic conditions. For N-(2-ethoxyphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, this approach typically involves:

-

4-Fluorobenzaldehyde as the aryl aldehyde component.

-

Ethyl acetoacetate or analogous β-keto esters to introduce the methyl group at position 6.

-

N-(2-Ethoxyphenyl)urea or its carboxamide derivative to furnish the N-aryl substituent.

Reactions are catalyzed by Brønsted acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, FeCl₃) in refluxing ethanol or methanol, with typical yields ranging from 65–78%. A critical intermediate, ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is often isolated and subsequently amidated with 2-ethoxyaniline using coupling agents like HATU or EDCI.

Table 1: Representative Reaction Conditions for Biginelli-Type Synthesis

| Component | Role | Quantity (mmol) | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Aldehyde | 10.0 | p-TsOH (10 mol%) | 80 | 72 |

| Ethyl acetoacetate | β-Keto ester | 10.0 | – | – | – |

| N-(2-Ethoxyphenyl)urea | Urea derivative | 10.0 | – | – | – |

Green Chemistry Synthesis Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclocondensation step, reducing reaction times from hours to minutes. In a protocol adapted for analogous pyrimidines, a mixture of 4-fluorobenzaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), and N-(2-ethoxyphenyl)carbamoyl chloride (1.0 equiv) is irradiated at 120°C for 15–20 minutes in ethanol, achieving 89–92% yields. This method minimizes side products like hydrolyzed esters, which are common in prolonged thermal reactions.

Mechanochemical (Solvent-Free) Synthesis

Grinding reactants in a mortar-pestle system with a catalytic amount of p-toluenesulfonic acid (5 mol%) produces the target compound in 85–88% yield within 30 minutes. This approach eliminates solvent use, aligning with green chemistry principles, and facilitates easier purification by simple recrystallization from ethyl acetate.

Table 2: Comparison of Green Synthesis Methods

| Method | Time (min) | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Microwave-assisted | 15–20 | Ethanol | None | 89–92 | >98% |

| Mechanochemical | 30 | Solvent-free | p-TsOH (5 mol%) | 85–88 | 97% |

Catalytic Systems and Reaction Optimization

Acid Catalysts

p-Toluenesulfonic acid (p-TsOH) is widely employed due to its efficacy in promoting both cyclocondensation and amidation steps. In contrast, weaker acids like citric acid require higher temperatures (100°C) but offer better selectivity for the tetrahydropyrimidine ring over dihydropyrimidinone byproducts.

Metal-Based Catalysts

Uranyl nitrate hexahydrate, though less common, has been reported to enhance reaction rates in analogous syntheses, achieving 75% yields at 70°C. However, concerns about metal contamination in pharmaceutical intermediates limit its industrial adoption.

Analytical Characterization Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : Key signals include a singlet for the methyl group at δ 2.28 ppm, a deshielded NH proton at δ 9.42 ppm, and aromatic protons for the 2-ethoxyphenyl (δ 6.82–7.15 ppm) and 4-fluorophenyl (δ 7.24–7.58 ppm) groups.

-

IR (KBr) : Stretching vibrations at 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F), and 3320 cm⁻¹ (N-H).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Methods

Traditional methods remain valuable for large-scale production due to established protocols, while green techniques excel in research settings prioritizing speed and sustainability. Microwave synthesis offers the best balance of yield (92%) and efficiency (20 minutes), though mechanochemical methods are preferable for solvent-sensitive applications .

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can purity be maximized during synthesis?

Answer:

The synthesis involves a Biginelli-like multicomponent reaction, optimized using ethyl 4-hydroxybenzoate, 2-ethoxyaniline, and fluorophenyl-derived β-keto esters as precursors. Key steps include:

- Condensation : React precursors in ethanol or acetone under reflux (70–80°C) with catalytic triethylamine .

- Cyclization : Achieved via acid catalysis (e.g., HCl or acetic anhydride) at controlled temperatures (60–70°C) to prevent side reactions .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Basic Question: How is structural integrity validated after synthesis?

Answer:

A combination of spectroscopic and crystallographic methods is employed:

- NMR : Confirm substituent positions via -NMR (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.3–1.5 ppm) and -NMR (carbonyl carbons at δ 165–170 ppm) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., fluorophenyl ring twist: ~12° relative to the pyrimidine core) to validate stereochemistry .

- Mass Spectrometry : ESI-MS (m/z ~410 [M+H]) ensures molecular weight consistency .

Advanced Question: How can reaction yields be optimized when scaling up synthesis?

Answer:

Yield optimization requires addressing solvent polarity, temperature gradients, and intermediate stability:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may increase side products; ethanol balances yield (65–75%) and purity .

- Statistical Design : Apply a Design of Experiments (DoE) approach to test variables (e.g., molar ratios, reflux time). For example, a 2 factorial design identified optimal conditions: 1:1.2:1 molar ratio (aldehyde:urea:β-keto ester), 72-hour reflux .

- In-line Monitoring : Use FT-IR to track carbonyl intermediate formation (C=O stretch at ~1700 cm) and halt reactions at >90% conversion .

Advanced Question: How should contradictory bioactivity data from different assays be resolved?

Answer:

Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase activity via ADP-Glo) and cell-based viability assays (MTT) to distinguish direct target effects from cytotoxicity .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters or N-dealkylated derivatives) that may skew bioactivity .

- Dose-Response Curves : Establish EC values across multiple replicates to confirm potency trends .

Advanced Question: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., tyrosine kinases) using AutoDock Vina. The 4-fluorophenyl group shows strong π-π stacking with kinase hydrophobic pockets (binding energy: −9.2 kcal/mol) .

- QSAR Modeling : Develop regression models correlating substituent electronegativity (e.g., fluorine vs. methoxy groups) with IC values. Fluorine’s electron-withdrawing effect enhances kinase affinity by 3-fold .

Advanced Question: What strategies improve in vivo stability without compromising activity?

Answer:

- Prodrug Design : Modify the carboxamide group to a methyl ester (logP increase from 2.1 to 3.4), enhancing intestinal absorption. Esterase-mediated hydrolysis regenerates the active form .

- Salt Formation : Potassium or sodium salts improve aqueous solubility (from 0.5 mg/mL to 12 mg/mL) for parenteral administration .

- Microsomal Stability Testing : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethoxy group O-dealkylation). Blocking with deuterium reduces clearance by 40% .

Advanced Question: How are mechanistic pathways elucidated for this compound?

Answer:

- Enzymatic Profiling : Screen against a kinase panel (e.g., EGFR, VEGFR2) using radioactive P-ATP assays. IC values <100 nM indicate selective inhibition .

- Transcriptomics : RNA-seq of treated cancer cells reveals downregulation of PI3K/AKT/mTOR pathways, validated via Western blot (p-AKT reduction at 10 µM) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG = −10.5 kcal/mol) to confirm enthalpy-driven interactions with target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.